

# Technical Guide: 4-Methoxy-7-nitro-1H-indole

## Molecular Structure & Application

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### Compound of Interest

Compound Name: 4-Methoxy-7-nitro-1H-indole

CAS No.: 175913-27-6

Cat. No.: B595830

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## Executive Technical Summary

**4-Methoxy-7-nitro-1H-indole** (CAS: 175913-27-6) is a fused bicyclic heteroaromatic compound characterized by a "push-pull" electronic system. The electron-donating methoxy group at the C4 position and the electron-withdrawing nitro group at the C7 position create a unique electrostatic potential map, making this scaffold a privileged intermediate in the synthesis of HIV-1 attachment inhibitors (e.g., Temsavir precursors) and kinase inhibitors.

Property	Data
IUPAC Name	4-Methoxy-7-nitro-1H-indole
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	192.17 g/mol
Appearance	Yellow to orange crystalline solid
Solubility	Soluble in DMSO, DMF, EtOAc; sparingly soluble in water
pKa (Indole NH)	~13.5 (Acidified by 7-NO <sub>2</sub> group compared to unsubstituted indole)
Key Application	Precursor for 4-methoxy-7-aminoindole (HIV-1 attachment inhibition)

# Molecular Architecture & Electronic Characterization

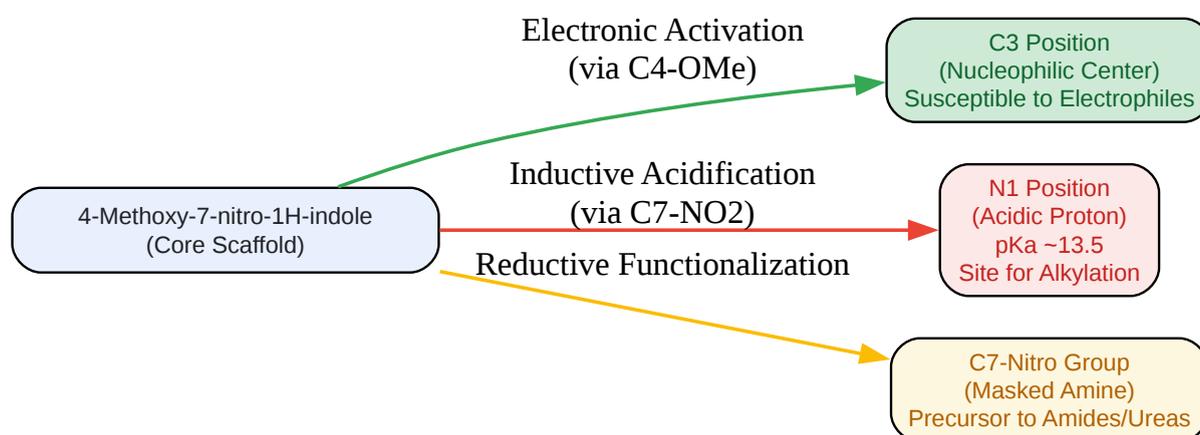
The reactivity of **4-methoxy-7-nitro-1H-indole** is defined by the interplay between the electron-rich pyrrole ring and the highly polarized benzene ring.

## Structural Analysis[1]

- **C4-Methoxy Group (+M Effect):** The oxygen lone pair donates electron density into the benzene ring, activating the C5 position and increasing electron density at C3 via cross-conjugation. This steric bulk at C4 also influences binding pocket selectivity in enzymatic targets.
- **C7-Nitro Group (-M, -I Effect):** The nitro group is a strong electron-withdrawing group (EWG). Located at C7, it significantly acidifies the indole N-H proton (lowering pKa) and deactivates the benzene ring towards further electrophilic substitution.
- **Dipole Moment:** The opposing vectors of the C4-OMe and C7-NO<sub>2</sub> groups create a strong dipole, enhancing solubility in polar aprotic solvents (DMSO/DMF) which is critical for nucleophilic substitution reactions on the nitro group.

## Reactivity Map (Graphviz Visualization)

The following diagram illustrates the electronic distribution and primary reactive sites.



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Caption: Functional reactivity map highlighting the electronic push-pull dynamic between the C4-methoxy activator and C7-nitro deactivator.

## Synthetic Methodology

The synthesis of **4-methoxy-7-nitro-1H-indole** is non-trivial due to the incompatibility of standard nitration conditions with the electron-rich indole ring (which favors C3 nitration). The most authoritative and scalable route is the Modified Batcho-Leimgruber Indole Synthesis, which constructs the pyrrole ring after establishing the benzene substitution pattern.

### Protocol: Modified Batcho-Leimgruber Route

This protocol avoids the formation of regioisomeric mixtures common in direct nitration.

Precursor: 1-Methoxy-2-methyl-3,6-dinitrobenzene (derived from nitration of 2-methyl-3-nitroanisole).

#### Step 1: Enamine Formation<sup>[1]</sup>

- Reagents: 1-Methoxy-2-methyl-3,6-dinitrobenzene,  
-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine (catalyst).<sup>[2]</sup>
- Conditions: Heat to 110°C in DMF for 4–6 hours.
- Mechanism: Condensation of DMF-DMA with the acidic methyl group (activated by ortho/para nitro groups) yields the trans-  
-dimethylaminostyrene intermediate.
- Checkpoint: The solution turns deep red/purple, indicating enamine formation.

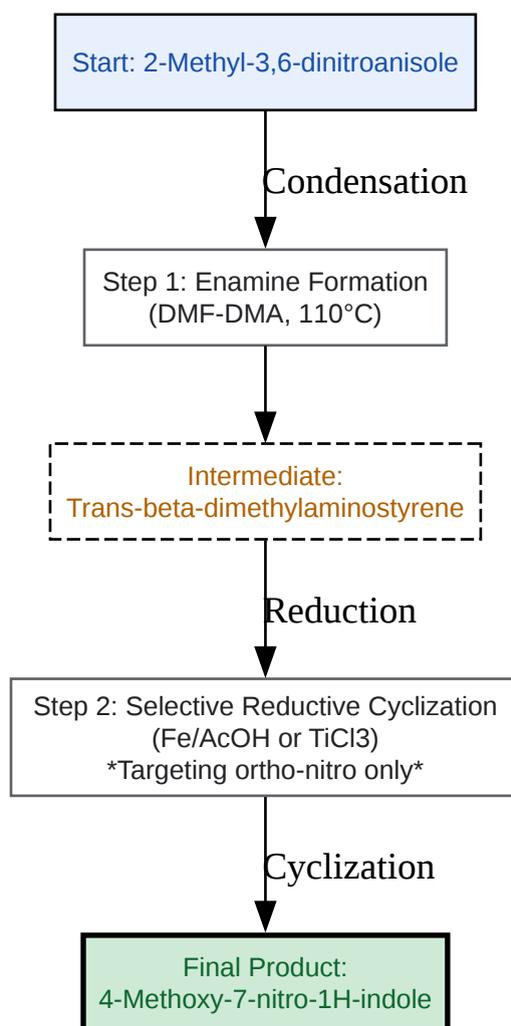
#### Step 2: Selective Reductive Cyclization

Critical Step: Standard hydrogenation ( $H_2/Pd-C$ ) will reduce both nitro groups. To retain the C7-nitro group, a selective reduction is required.

- Reagents: Titanium(III) chloride ( $TiCl_3$ ) or Iron/Acetic Acid ( $Fe/AcOH$ ).
- Protocol:

- Dissolve the crude enamine in aqueous acetic acid.
  - Add Fe powder slowly at 50°C.
  - Monitor via TLC.[3] The nitro group ortho to the enamine side chain (position 2 of toluene) is selectively reduced to an amine, which immediately attacks the enamine double bond to close the pyrrole ring.
  - The C7-nitro (originally at position 3/6) remains intact due to steric protection or electronic deactivation relative to the participating nitro group.
- Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

## Synthesis Workflow Diagram



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Caption: Step-wise synthesis via the Batcho-Leimgruber method, ensuring regioselective retention of the C7-nitro group.

## Medicinal Chemistry Applications

### HIV-1 Attachment Inhibitors

This scaffold is a direct precursor to the 4-methoxy-7-aminoindole core found in next-generation HIV-1 attachment inhibitors (analogs of Temsavir/Fostemsavir).

- Mechanism: The indole core binds to the gp120 viral envelope protein.
- Role of Substituents:
  - C4-OMe: Contacts the hydrophobic pocket of gp120, improving binding affinity.
  - C7-Functionality: The nitro group is reduced to an amine and coupled with oxoacetyl-piperazine moieties to extend into the solvent channel, blocking CD4 receptor engagement.

### Kinase Inhibition

The 7-nitro group serves as a "masked" handle for installing solubilizing groups or hydrogen bond donors/acceptors required for the hinge-binding region of kinase enzymes.

### Characterization Data (Reference Standards)

Researchers should validate synthesized material against these expected spectral values.

Technique	Expected Signals / Characteristics
$^1\text{H}$ NMR (DMSO- $d_6$ )	$\delta$ 12.1 (br s, 1H, NH); $\delta$ 8.05 (d, 1H, H6, deshielded by $\text{NO}_2$ ); $\delta$ 6.80 (d, 1H, H5); $\delta$ 7.50 (t, 1H, H2); $\delta$ 6.90 (m, 1H, H3); $\delta$ 3.95 (s, 3H, OMe).
$^{13}\text{C}$ NMR	Signals at $\sim$ 150 ppm (C4-O), $\sim$ 135 ppm (C7- $\text{NO}_2$ ), $\sim$ 56 ppm (OMe).
Mass Spectrometry	$[\text{M}+\text{H}]^+ = 193.17$ . Distinct fragmentation loss of -OMe (31 Da) or - $\text{NO}_2$ (46 Da).
IR Spectroscopy	$3300\text{ cm}^{-1}$ (N-H stretch), $1520$ & $1340\text{ cm}^{-1}$ ( $\text{NO}_2$ asymmetric/symmetric stretch).

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